molecular formula C15H9FN2O3S B5823907 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

カタログ番号 B5823907
分子量: 316.3 g/mol
InChIキー: XNBWPMNWANTBDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide, also known as FBXW7 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has been found to inhibit the activity of FBXW7, a protein that plays a crucial role in regulating cell growth and division. The inhibition of FBXW7 by this compound has shown promising results in preclinical studies as a potential therapeutic target for cancer treatment.

作用機序

The N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide protein is a component of the ubiquitin-proteasome system, which plays a crucial role in regulating protein degradation and turnover. N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide targets various proteins for degradation, including oncoproteins such as c-Myc, cyclin E, and Notch. The inhibition of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide by N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide leads to the accumulation of these oncoproteins, which in turn leads to the inhibition of cell growth and division.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide have been studied extensively in preclinical models. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.

実験室実験の利点と制限

The advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments include its specificity for N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibition, its low toxicity in normal cells, and its promising anti-tumor activity. However, the limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and the need for further studies to determine its efficacy and safety in human clinical trials.

将来の方向性

There are several future directions for the research and development of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide. These include:
1. Further studies to determine the efficacy and safety of this compound in human clinical trials.
2. Optimization of the synthesis method to improve the yield and scalability of this compound.
3. Development of more potent and selective N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors.
4. Investigation of the potential of this compound as a combination therapy with other anti-cancer agents.
5. Exploration of the role of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibition in other diseases and disorders.

合成法

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that starts with the synthesis of 6-fluoro-1,3-benzothiazol-2-amine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

科学的研究の応用

The N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide protein is known to be a tumor suppressor, and its loss or inactivation has been linked to the development and progression of various cancers. The inhibition of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide by N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has shown promising results in preclinical studies as a potential therapeutic target for cancer treatment. This compound has been tested in various cancer cell lines and animal models, and has shown significant anti-tumor activity.

特性

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-9-2-3-10-13(6-9)22-15(17-10)18-14(19)8-1-4-11-12(5-8)21-7-20-11/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBWPMNWANTBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。